molecular formula C21H34O3 B074153 methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate CAS No. 1438-56-8

methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate

Cat. No.: B074153
CAS No.: 1438-56-8
M. Wt: 334.5 g/mol
InChI Key: QMLICBDWONMOSK-HUXIJIEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate is a complex organic compound with a unique structure It is characterized by its multiple ring systems and the presence of several methyl groups, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate involves several steps, starting from simpler organic molecules. The process typically includes:

    Cyclization Reactions: Formation of the ring systems through cyclization reactions.

    Methylation: Introduction of methyl groups at specific positions using methylating agents.

    Oxidation and Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.

    Purification: Isolation and purification of the final product through techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other oxidized groups to alcohols or hydrocarbons.

    Substitution: Replacement of certain groups with other functional groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-(-)-beta-Pinene: A related compound with a similar ring structure but different functional groups.

    (1S)-1α-(β-D-Glucopyranosyloxy)-1,4aα,5,6,7,7aα-hexahydro-7α-(hydroxymethyl)cyclopenta[c]pyran-4α-carboxylic acid methyl ester: Another compound with a complex ring system and multiple functional groups.

Uniqueness

methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate is unique due to its specific arrangement of rings and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1438-56-8

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate

InChI

InChI=1S/C21H34O3/c1-14(12-18(23)24-6)8-9-16-15(2)13-17(22)19-20(3,4)10-7-11-21(16,19)5/h13-14,16,19H,7-12H2,1-6H3/t14-,16-,19-,21+/m0/s1

InChI Key

QMLICBDWONMOSK-HUXIJIEQSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@@]([C@H]1CC[C@H](C)CC(=O)OC)(CCCC2(C)C)C

SMILES

CC1=CC(=O)C2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C

Canonical SMILES

CC1=CC(=O)C2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C

Origin of Product

United States

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